4-tert-butyl-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.374 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-tert-butylbenzoyl chloride with 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-tert-butyl-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzamide: Similar in structure but lacks the methoxy group on the phenyl ring.
4-tert-butyl-N-(4-fluoro-3-methoxyphenyl)benzamide: Contains a fluorine atom in addition to the methoxy group.
4-tert-butyl-N-(4-methylphenyl)benzamide: Has a methyl group instead of a methoxy group on the phenyl ring
Uniqueness
4-tert-butyl-N-(4-methoxyphenyl)benzamide is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
129488-38-6 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)14-7-5-13(6-8-14)17(20)19-15-9-11-16(21-4)12-10-15/h5-12H,1-4H3,(H,19,20) |
InChI Key |
ROWQVBICBCMONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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